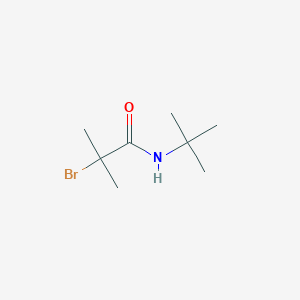
2-bromo-N-tert-butyl-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-tert-butyl-2-methylpropanamide is an organic compound with the molecular formula C8H16BrNO and a molecular weight of 222.123 g/mol . This compound features a bromine atom attached to a tert-butyl group and a methylpropanamide moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-bromo-N-tert-butyl-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanoic acid with tert-butylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and solvent choice to scale up the process efficiently.
Chemical Reactions Analysis
2-bromo-N-tert-butyl-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-tert-butyl-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-tert-butyl-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-bromo-N-tert-butyl-2-methylpropanamide can be compared with similar compounds such as:
tert-Butyl bromide:
2-bromo-2-methylpropanoic acid: A precursor in the synthesis of this compound.
N-tert-butyl-2-bromo-2-methylpropanamide: Another similar compound with slight variations in its structure and reactivity.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
66875-78-3 |
|---|---|
Molecular Formula |
C8H16BrNO |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-bromo-N-tert-butyl-2-methylpropanamide |
InChI |
InChI=1S/C8H16BrNO/c1-7(2,3)10-6(11)8(4,5)9/h1-5H3,(H,10,11) |
InChI Key |
WQOWHMXKLMGNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















